![molecular formula C12H10N6O3S B12841173 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including an amino group, a furan ring, a hydroxyethyl group, and a thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one typically involves multi-step reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like toluene or ethanol, and catalysts such as potassium ferricyanide for oxidation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine for bromination, nitric acid for nitration, and acyl chlorides for acylation.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Brominated, nitrated, and acylated derivatives of the original compound.
Scientific Research Applications
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Mechanism of Action
The mechanism of action of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Uniqueness
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one stands out due to its combination of functional groups and the potential for diverse chemical reactions. Its structure allows for unique interactions in biological systems and applications in material science, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C12H10N6O3S |
|---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
7-amino-4-(furan-2-yl)-10-(2-hydroxyethyl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one |
InChI |
InChI=1S/C12H10N6O3S/c13-11-15-9-7(22-12(20)17(9)3-4-19)10-14-8(16-18(10)11)6-2-1-5-21-6/h1-2,5,19H,3-4H2,(H2,13,15) |
InChI Key |
SSJOJYFFRVOHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(C(=O)S4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
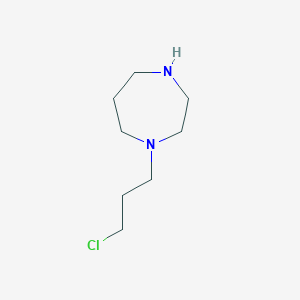
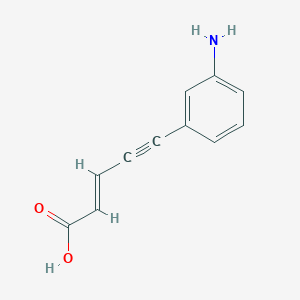
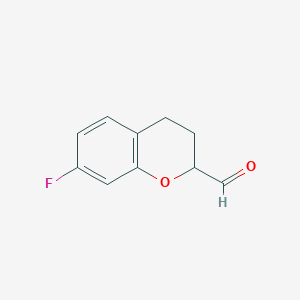
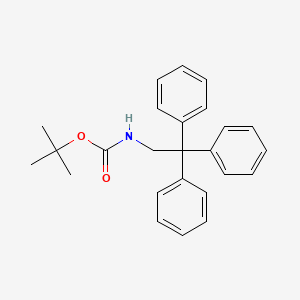
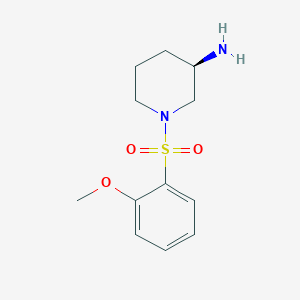

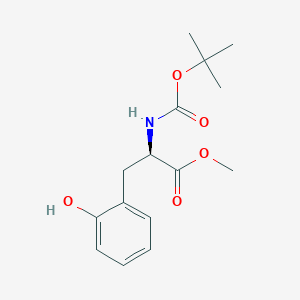
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
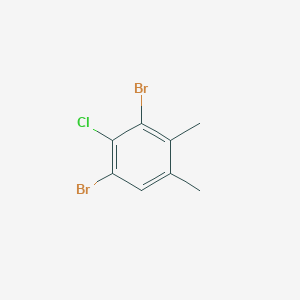
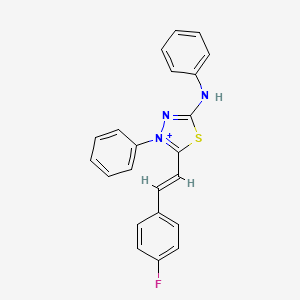

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

